1-(5-Bromopyridin-2-yl)cyclopropanamine
Overview
Description
1-(5-Bromopyridin-2-yl)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a cyclopropanamine group attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine typically involves the reaction of 5-bromo-2-cyanopyridine with titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) under nitrogen atmosphere at 0°C. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropanamine group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(5-Chloropyridin-2-yl)cyclopropanamine
- 1-(5-Fluoropyridin-2-yl)cyclopropanamine
- 1-(5-Iodopyridin-2-yl)cyclopropanamine
Comparison: 1-(5-Bromopyridin-2-yl)cyclopropanamine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXOCGMUISIQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723434 | |
Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-22-3 | |
Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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